molecular formula C9H15N3O B3075678 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol CAS No. 1033693-17-2

4-(1H-Imidazol-1-ylmethyl)-4-piperidinol

Cat. No.: B3075678
CAS No.: 1033693-17-2
M. Wt: 181.23 g/mol
InChI Key: LUDVFFBKGBACJW-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-ylmethyl)-4-piperidinol is a compound that features both an imidazole ring and a piperidinol group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperidinol group is a six-membered ring with a hydroxyl group attached

Safety and Hazards

Imidazole and its derivatives can cause skin and eye irritation, and may be harmful if swallowed or inhaled . Always handle these compounds with appropriate personal protective equipment and in a well-ventilated area.

Future Directions

The broad range of biological activities of imidazole and piperidine derivatives makes them valuable scaffolds in drug discovery and development. Future research will likely continue to explore new synthetic methods and potential therapeutic applications for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol typically involves the formation of the imidazole ring followed by the attachment of the piperidinol group. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde to form the imidazole ring . The piperidinol group can then be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-ylmethyl)-4-piperidinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinol group can yield piperidinone, while substitution reactions on the imidazole ring can produce various substituted imidazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazol-1-ylmethyl)-4-piperidinol is unique due to the presence of both the imidazole and piperidinol groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c13-9(1-3-10-4-2-9)7-12-6-5-11-8-12/h5-6,8,10,13H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDVFFBKGBACJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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